molecular formula C17H22N2O3 B8154468 Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester CAS No. 863303-83-7

Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester

Cat. No.: B8154468
CAS No.: 863303-83-7
M. Wt: 302.37 g/mol
InChI Key: HFWJGNBBXPCNOF-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a carbamic acid moiety attached to a bicyclo[2.2.2]octane ring system, which is further linked to a phenylmethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester typically involves multiple steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with an isocyanate to form the carbamic acid intermediate. This intermediate is then reacted with a phenylmethyl ester under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.

Scientific Research Applications

Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid derivatives with different ester groups.
  • Bicyclo[2.2.2]octane-based compounds with varying functional groups.
  • Phenylmethyl esters of other carbamic acids.

Uniqueness

Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester stands out due to its unique combination of a bicyclic structure and a phenylmethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

Carbamic acid derivatives, particularly those containing bicyclic structures, have garnered attention in medicinal chemistry due to their unique biological activities. This article focuses on the compound Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester , exploring its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a carbamic acid moiety and a phenylmethyl ester group. This configuration is significant as it influences the compound's reactivity and interactions with biological targets.

Molecular Formula: C13_{13}H16_{16}N2_{2}O3_{3}

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Refluxing bicyclic amines with carbamic acid derivatives.
  • Esterification reactions involving phenylmethyl alcohol and the corresponding carbamic acid.

Antiviral Properties

Research indicates that compounds structurally related to This compound exhibit antiviral activities. For instance, derivatives have shown efficacy against viruses such as Ebola and Marburg by inhibiting viral entry into host cells .

Inhibition of Enzymatic Activity

Studies have demonstrated that this compound may act as an inhibitor of ATP-binding cassette (ABC) transporters, which are crucial in drug transport and resistance mechanisms in cells . This suggests potential applications in enhancing the efficacy of existing antiviral therapies.

Predictive Biological Activity

Using predictive models like PASS (Prediction of Activity Spectra for Substances), it has been suggested that this compound may possess anti-inflammatory and analgesic properties due to its structural characteristics.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of structurally similar compounds against filoviruses. The results indicated that certain derivatives exhibited EC50_{50} values below 10 μM, suggesting strong antiviral activity . This underscores the potential of This compound as a lead compound in antiviral drug development.

Case Study 2: ABC Transporter Modulation

Another study focused on the modulation of ABC transporters by various carbamate derivatives, including our compound of interest. The findings revealed that these compounds could enhance drug absorption and bioavailability by inhibiting efflux mechanisms in resistant cell lines .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
Benzyl CarbamateEsterAntiviral activity
Bicyclic AminesBicyclicNeuroactive properties
Formamidine DerivativesAmidineAnticancer properties

The unique bicyclic structure of This compound may confer distinct pharmacological properties compared to other carbamate derivatives, potentially leading to novel mechanisms of action in therapeutic applications.

Properties

IUPAC Name

benzyl N-(4-carbamoyl-1-bicyclo[2.2.2]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c18-14(20)16-6-9-17(10-7-16,11-8-16)19-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWJGNBBXPCNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)N)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138883
Record name Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863303-83-7
Record name Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863303-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylic acid (998 mg) was suspended in acetonitrile (20 mL). While the suspension was chilled in an ice bath, N-hydroxybenzotriazole (605 mg) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (757 mg) were sequentially added. The mixture was stirred at room temperature for 4 hours and was left overnight. Subsequently, 25% aqueous ammonia (1.80 mL) was added while the reaction vessel was chilled in an ice bath. The mixture was then stirred at room temperature for 1 hour. The insoluble material was filtered and washed sequentially with acetonitrile and dichloromethane. The filtrate and the washings were combined and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (eluant:ethyl acetate) to give 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxamide (889 mg).
Quantity
998 mg
Type
reactant
Reaction Step One
Quantity
605 mg
Type
reactant
Reaction Step Two
Quantity
757 mg
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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